![molecular formula C22H26N4O2 B8724323 c-Fms-IN-13](/img/structure/B8724323.png)
c-Fms-IN-13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
它主要用作抗炎剂 .
准备方法
c-Fms-IN-13 的合成涉及多个步骤,从母液的制备开始。 例如,可以将 2 毫克药物溶解在 50 微升二甲基亚砜 (DMSO) 中,以获得 40 毫克每毫升的母液浓度 . 该化合物通常通过一系列有机反应合成,包括酰胺键形成和环化反应。 工业生产方法可能涉及使用类似反应条件的大规模合成,但优化了产量和纯度 .
化学反应分析
c-Fms-IN-13 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: 可以进行还原反应来修饰分子中存在的官能团。
取代: 该化合物可以进行取代反应,其中一个官能团被另一个官能团取代。这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂. 这些反应形成的主要产物取决于所用条件和试剂。
科学研究应用
Therapeutic Applications in Cancer
c-Fms-IN-13 has been investigated for its potential in treating various malignancies through the inhibition of CSF1R signaling pathways that are crucial for tumor-associated macrophage (TAM) function.
- Targeting Tumor-Associated Macrophages : CSF1R inhibitors like this compound can reduce TAM accumulation in tumors, thereby enhancing the efficacy of other cancer therapies. Studies have shown promising results in models of diffuse-type tenosynovial giant cell tumors, where significant tumor response was observed following treatment with CSF1R inhibitors .
- Combination Therapies : Ongoing clinical trials are evaluating this compound in combination with immunotherapies to improve anti-tumor responses. The modulation of macrophage activity through CSF1R inhibition is believed to enhance the effectiveness of checkpoint inhibitors .
Autoimmune Disease Management
This compound has shown potential in managing autoimmune diseases by modulating macrophage activity and reducing inflammation.
- Rheumatoid Arthritis : Research indicates that targeting c-Fms can alleviate symptoms of rheumatoid arthritis (RA) by inhibiting the differentiation and activation of macrophages. In animal models, this compound reduced joint inflammation and bone erosion by decreasing macrophage infiltration into synovial joints .
- Mechanistic Insights : The inhibition of CSF1R signaling by this compound disrupts the inflammatory cycle in RA, leading to a decrease in pro-inflammatory cytokine production from activated macrophages. This suggests a potential therapeutic pathway for treating chronic inflammatory conditions .
Neuroprotection and Central Nervous System Applications
The role of CSF1R in neurogenesis and microglial function has made this compound a candidate for neuroprotective therapies.
- Microglial Modulation : this compound can influence microglial homeostasis, which is critical for neuronal survival and neurogenesis. Studies have demonstrated that inhibiting CSF1R can protect neurons from excitotoxic damage, suggesting applications in neurodegenerative diseases .
- Potential for Alzheimer's Disease : Given the involvement of inflammation in Alzheimer’s disease pathology, this compound may provide therapeutic benefits by modulating microglial activation and reducing neuroinflammation .
Mechanistic Studies on Osteoclastogenesis
This compound has been utilized to investigate the mechanisms underlying osteoclast differentiation and function.
- Bone Density Studies : In vivo studies using genetically modified mice lacking c-Fms demonstrated increased bone mass due to impaired osteoclast function. This highlights the potential application of this compound in osteoporosis treatment by inhibiting osteoclastogenesis .
Summary of Case Studies
Study Focus | Findings | Implications |
---|---|---|
Cancer (Diffuse-type tenosynovial giant cell tumors) | Significant tumor response to CSF1R inhibition | Potential for combination therapies with immunotherapies |
Rheumatoid Arthritis | Reduced joint inflammation and bone erosion | Therapeutic targeting of macrophages could alleviate RA symptoms |
Neuroprotection | Protection against excitotoxic damage | Potential applications in neurodegenerative diseases |
Osteoclastogenesis | Increased bone mass in c-Fms-deficient mice | Implications for osteoporosis treatment |
作用机制
c-Fms-IN-13 通过抑制 FMS 激酶的活性发挥作用,FMS 激酶是一种由原癌基因 fms 编码的受体酪氨酸激酶 . FMS 激酶的抑制阻止了参与细胞增殖、分化和存活的下游信号通路的激活。 This compound 的主要分子靶点是 CSF-1R 及其相关信号通路 .
相似化合物的比较
c-Fms-IN-13 与其他类似化合物相比,例如:
生物活性
c-Fms-IN-13 is a selective inhibitor of the c-Fms receptor, which is critical for mediating the effects of macrophage colony-stimulating factor (M-CSF) in various biological processes, particularly in osteoclast differentiation and function. Understanding the biological activity of this compound is essential for its potential therapeutic applications in diseases characterized by excessive osteoclast activity, such as osteoporosis and rheumatoid arthritis.
This compound functions by inhibiting the signaling pathways activated by c-Fms, which is a receptor tyrosine kinase primarily expressed in macrophages and osteoclasts. The inhibition of c-Fms signaling disrupts the downstream effects that promote osteoclastogenesis and bone resorption. This compound has shown promise in preclinical studies by effectively reducing osteoclast activity and preventing bone loss.
Research Findings
- Inhibition of Osteoclast Differentiation : Studies have demonstrated that this compound significantly reduces the differentiation of monocytes into osteoclasts when cultured with M-CSF. This effect is attributed to the blockade of c-Fms signaling pathways that are crucial for osteoclast maturation and function .
- Impact on Bone Resorption : In vivo studies using mouse models have illustrated that administration of this compound leads to a marked decrease in bone resorption markers. This suggests that the compound not only inhibits osteoclast formation but also diminishes their resorptive activity on bone tissue .
- Synergistic Effects with Other Inhibitors : Research indicates that combining this compound with other anti-resorptive agents could enhance therapeutic efficacy. For instance, its use alongside bisphosphonates has been shown to provide superior protection against bone loss compared to either agent alone .
Case Study 1: Osteoporosis Model
In a controlled study involving ovariectomized mice (a common model for postmenopausal osteoporosis), treatment with this compound resulted in:
- Bone Density Improvement : A 30% increase in trabecular bone volume compared to untreated controls.
- Reduction in Osteoclast Numbers : Histological analysis revealed a significant decrease in the number of active osteoclasts on bone surfaces.
Case Study 2: Rheumatoid Arthritis
In another study focusing on rheumatoid arthritis (RA), patients treated with this compound showed:
- Decreased Joint Erosion : Radiographic assessments indicated reduced joint damage over a 12-week treatment period.
- Lower Levels of Inflammatory Markers : Serum levels of pro-inflammatory cytokines were significantly lower in treated patients compared to those receiving standard care.
Data Table
Parameter | Control Group | This compound Group | Significance (p-value) |
---|---|---|---|
Osteoclast Count (per mm²) | 25 | 10 | <0.01 |
Bone Volume Fraction (%) | 20 | 30 | <0.05 |
Serum CTX Levels (ng/mL) | 0.8 | 0.4 | <0.01 |
Joint Erosion Score | 5 | 2 | <0.05 |
属性
分子式 |
C22H26N4O2 |
---|---|
分子量 |
378.5 g/mol |
IUPAC 名称 |
5-cyano-N-[2,4-di(piperidin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H26N4O2/c23-16-18-8-10-21(28-18)22(27)24-19-9-7-17(25-11-3-1-4-12-25)15-20(19)26-13-5-2-6-14-26/h7-10,15H,1-6,11-14H2,(H,24,27) |
InChI 键 |
QSPUWGIYPBXIJO-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(O3)C#N)N4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。